Melatonin Methoxy-d3

Vue d'ensemble

Description

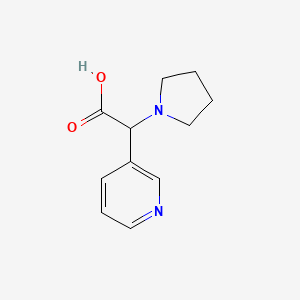

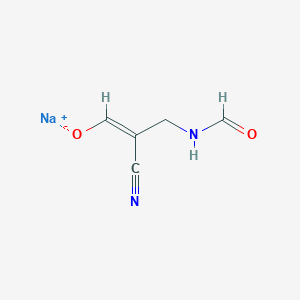

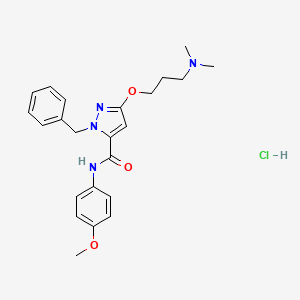

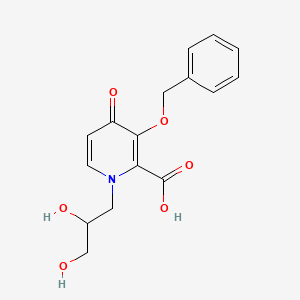

Melatonin Methoxy-d3, also known as C13H16N2O2, is a compound with a molecular weight of 235.30 g/mol . It is a variant of melatonin, a hormone produced by the pineal gland that regulates sleep-wake cycles . The molecular formula of this compound is C13H16N2O2 . The IUPAC name for this compound is N - [2- [5- (trideuteriomethoxy)-1 H -indol-3-yl]ethyl]acetamide .

Synthesis Analysis

The synthesis of melatonin, including this compound, involves a four-step reaction with L-tryptophan being one of the crucial precursors . The enzymes involved in melatonin synthesis have low specificity and catalytic efficiency. Enhancing enzyme activity through site-directed mutation, directed evolution, or promotion of cofactor synthesis can increase the metabolic flow and promote microbial melatonin production .

Molecular Structure Analysis

The molecular structure of this compound includes a combination of carbon, hydrogen, nitrogen, and oxygen atoms . The exact mass of the compound is 235.140007995 g/mol, and it has a monoisotopic mass of 235.140007995 g/mol . The compound has a topological polar surface area of 54.1 Ų and a heavy atom count of 17 .

Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 235.30 g/mol and an XLogP3 of 0.8 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 and an exact mass of 235.140007995 g/mol . Its complexity is calculated to be 270 .

Applications De Recherche Scientifique

Neuroprotection and Brain Health : Melatonin has been studied for its neuroprotective properties. It has shown potential in treating central nervous system disorders, particularly stroke, due to its ability to act as a free radical scavenger and antioxidant (Watson et al., 2016).

Sleep and Circadian Rhythm Regulation : Melatonin is well-known for its role in sleep regulation and the treatment of sleep disorders. It activates MT1 and MT2 melatonin receptors, influencing sleep and circadian rhythms (Liu et al., 2016).

Cancer Therapy : Research has explored melatonin's role in cancer therapy, particularly its potential as an adjuvant in cancer treatment due to its antioxidant properties and ability to regulate cell cycle (Fernández-Palanca et al., 2021).

Antioxidant and Anti-inflammatory Effects : Melatonin's potent antioxidant and anti-inflammatory properties have been investigated for therapeutic applications in various conditions, including sepsis and septic injury (Hu et al., 2017).

Radioprotection : Melatonin has been studied for its radioprotective effects, particularly in the context of ionizing radiation and its potential use in cancer radiotherapy (Vijayalaxmi et al., 2004).

Plant Physiology : Interestingly, melatonin also plays a role in plant physiology, affecting processes like flowering and stress responses in plants (Kolar et al., 2003).

Management of Viral Infections : Melatonin's immunomodulatory and antioxidant properties have led to its investigation in the management of viral infections (Boga et al., 2012).

Skeletal Muscle Regulation : Research indicates that melatonin could play a regulatory role in skeletal muscle, influencing muscle development and regeneration (Chen et al., 2020).

Mécanisme D'action

Target of Action

Melatonin Methoxy-d3, also known as Melatonin, is a neuro-hormone that primarily targets the melatonin receptor type 1A . This receptor is a G-protein coupled receptor, which plays a key role in the regulation of the circadian rhythm . Melatonin also binds to cytoplasmic and intra-nuclear receptors, allowing it to regulate the expression of key mediators of different signaling pathways .

Mode of Action

Melatonin interacts with its targets through both receptor-mediated and non-receptor mediated pathways . It binds to the melatonin receptor type 1A, which then acts on adenylate cyclase, leading to the inhibition of a cAMP signal transduction pathway .

Biochemical Pathways

Melatonin affects various signaling pathways. It can regulate the signaling output of pathways involved in inflammation by acting as an anti-oxidant molecule . It also has the ability to activate its receptors located at the cellular membrane and in the nucleus of the cells, altering normal cellular functions and affecting the expression of key mediators of different signaling pathways . Dysregulation in the MAPK pathway, for instance, is implicated in the evolution of several types of cancer .

Pharmacokinetics

The pharmacokinetics of this compound is complex and can be influenced by various factors . It is a derivative of tryptophan and its bioavailability after oral administration ranges from 9 to 33% . Factors such as age, caffeine, smoking, oral contraceptives, feeding status, and certain medications like fluvoxamine can affect its pharmacokinetics .

Result of Action

The actions of this compound are multidimensional. It is associated with the advancement of apoptosis, the arrest of the cell cycle, inhibition of metastasis, and antioxidant activity . For example, Melatonin reduced MMP-9 expression in nasopharyngeal carcinoma and oral carcinoma by inhibiting the binding affinity of transcription factor SP-1 to DNA; this led to reduced cell migration potential and EMT .

Action Environment

The effects of this compound can be influenced by environmental factors. Its synthesis and secretion are regulated by the suprachiasmatic nucleus (SCN) through a complex neural network . The secretion of melatonin increases in darkness and decreases during exposure to light, thereby regulating the circadian rhythms of several biological functions, including the sleep-wake cycle .

Analyse Biochimique

Biochemical Properties

Melatonin Methoxy-d3, similar to melatonin, interacts with various enzymes, proteins, and other biomolecules. It is involved in many physiological processes such as reproduction, sleep, antioxidant effect, and circadian rhythm . It is synthesized mainly from the metabolism of tryptophan via serotonin in the pineal gland .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect DNA damage response (DDR), a signaling pathway which can ultimately control cell proliferation and apoptosis . It also has a significant impact on various types of cells and cellular processes, including its effects on cellular proliferation and apoptosis, and processes such as angiogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind to cytoplasmic and intra-nuclear receptors, regulating the expression of key mediators of different signaling pathways . It also has anti-inflammatory, antiapoptotic, and powerful antioxidant effects by subtle mechanisms in mitochondrial metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways of melatonin. It is synthesized mainly from the metabolism of tryptophan via serotonin

Transport and Distribution

This compound, like melatonin, is distributed throughout the body due to its amphiphilic nature . It can penetrate and influence all cells’ activity

Propriétés

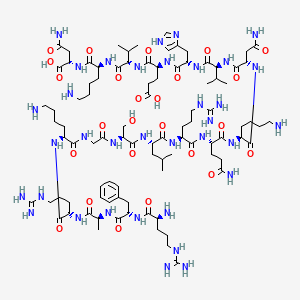

| { "Design of the Synthesis Pathway": "The synthesis pathway of Melatonin Methoxy-d3 involves the modification of the natural hormone melatonin by replacing one of its hydrogen atoms with a deuterium atom. This can be achieved through a multi-step synthesis process that involves the use of various reagents and catalysts.", "Starting Materials": [ "N-Acetyl-5-methoxytryptamine (melatonin)", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Chloroform (CHCl3)", "Sodium sulfate (Na2SO4)", "Magnesium sulfate (MgSO4)", "Ethyl acetate (CH3COOCH2CH3)", "Acetic anhydride (C4H6O3)" ], "Reaction": [ "Step 1: Melatonin is dissolved in D2O and treated with NaBH4 to reduce the carbonyl group to a hydroxyl group, yielding N-acetyl-5-methoxytryptophol.", "Step 2: The resulting compound is then treated with methanol and HCl to form the methyl ether derivative, N-acetyl-5-methoxytryptophol methyl ether.", "Step 3: The methyl ether derivative is then reacted with NaOH to form the sodium salt, which is then acidified to yield N-acetyl-5-methoxytryptophol.", "Step 4: The final step involves the deuteration of N-acetyl-5-methoxytryptophol using deuterium oxide and a deuterium exchange catalyst such as Pd/C to yield Melatonin Methoxy-d3." ] } | |

Numéro CAS |

60418-64-6 |

Formule moléculaire |

C13H16N2O2 |

Poids moléculaire |

235.301 |

Nom IUPAC |

N-[2-[5-(trideuteriomethoxy)-1H-indol-3-yl]ethyl]acetamide |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i2D3 |

Clé InChI |

DRLFMBDRBRZALE-BMSJAHLVSA-N |

SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

Synonymes |

N-[2-[5-(methoxy-d3)-1H-indol-3-yl]ethyl]-acetamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.